molecular formula C28H34N10O6 B1681226 Talotrexin ammonium CAS No. 648420-92-2

Talotrexin ammonium

Cat. No. B1681226
M. Wt: 590.6 g/mol
InChI Key: DFLPSPFJDJNVAM-UHFFFAOYSA-N
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Description

Talotrexin ammonium is a non-polyglutamic acid antifolate . It inhibits tumor growth by targeting dihydrofolate reductase (DHFR), thereby improving anti-tumor activity in a wide range of cancer models .


Molecular Structure Analysis

The molecular formula of Talotrexin ammonium is C27H30N10O6 . Its average mass is 590.591 Da and its monoisotopic mass is 590.234985 Da .

Scientific Research Applications

Antineoplastic Activity and Mechanism of Action

Talotrexin ammonium, an ammonium salt of talotrexin, is primarily known for its antineoplastic activity. As a folate antagonist, it binds to and inhibits dihydrofolate reductase (DHFR), disrupting folate metabolism, DNA synthesis, and cell division. This mode of action is significant in cancer treatment as it targets rapidly dividing cells. It is notably effective due to its hydrosolubility and active transport into cells via the reduced folate carrier (RFC), reducing the likelihood of P-glycoprotein-mediated multidrug resistance (Definitions, 2020).

Applications in Lung Cancer Treatment

Talotrexin has shown promise in treating non-small cell lung cancer (NSCLC). It demonstrates improved antitumor activity across various cancer models by targeting DHFR to inhibit tumor growth. In lung cancer cell lines, talotrexin inhibits tumor cell proliferation at sub- to low nanomolar concentrations, outperforming methotrexate (MTX) in potency. A phase I study indicated talotrexin's effectiveness in relapsed or refractory NSCLC, showing acceptable tolerability and encouraging activity in patients over multiple cycles of therapy. Future Phase II studies are planned (C. R. Rocha Lima et al., 2006).

Pharmacokinetics in Cancer Treatment

Further research on talotrexin's pharmacokinetics revealed its linear pharmacokinetic profile across various dose levels evaluated. This study provided crucial information on the drug's behavior in NSCLC patients, informing dosing strategies and potentially enhancing treatment efficacy (G. Choy et al., 2006).

Efficacy in Childhood Leukemias

Research comparing traditional antifols like methotrexate and novel antifols like talotrexin in childhood acute leukemias revealed talotrexin's lower IC50 values than methotrexate. However, methotrexate exhibited a significantly greater clinical potency index, suggesting that while talotrexin is potent, it may not offer significant advantages over existing treatments for childhood ALL (R. Norris & P. Adamson, 2010).

Future Directions

The future directions of Talotrexin ammonium research could involve further exploration of its anti-tumor activity across a wider range of cancer models . Additionally, research could focus on overcoming any potential resistance mechanisms to enhance its efficacy.

properties

IUPAC Name

azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURXCENNYPPKOS-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983432
Record name 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talotrexin ammonium

CAS RN

648420-92-2
Record name Talotrexin Ammonium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALOTREXIN AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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